Navoximod - 1402837-78-8

Navoximod

Catalog Number: EVT-253274
CAS Number: 1402837-78-8
Molecular Formula: C18H21FN2O2
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Navoximod (GDC-0919, NLG-919) is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism. [, , ] Navoximod functions as an immunotherapeutic agent by inhibiting IDO1, thereby preventing the depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment. [, , ] This mechanism aims to restore the proliferation and activation of immune cells, such as dendritic cells, natural killer cells, and T-lymphocytes, ultimately enhancing the immune system's ability to target and eliminate tumor cells. []

Future Directions
  • Optimizing Drug Delivery: Developing novel drug delivery systems, such as nanoparticles or hydrogels, to improve Navoximod's solubility, bioavailability, and tumor targeting. [, ]
  • Exploring Combination Therapies: Investigating Navoximod's potential in combination with other immunotherapies, targeted therapies, or chemotherapies to identify synergistic therapeutic regimens. [, , , , , , , ]
Overview

Navoximod, also known as GDC-0919 or NLG-919, is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. This metabolic pathway is implicated in immune tolerance and tumor immune evasion, making IDO1 a significant target in cancer immunotherapy. Navoximod has been investigated for its potential to enhance the efficacy of various cancer treatments by modulating the immune response and altering the tumor microenvironment.

Source and Classification

Navoximod belongs to a class of compounds known as IDO1 inhibitors. It has been developed as a therapeutic agent for use in oncology, specifically targeting solid tumors. The compound is classified under small-molecule inhibitors and has undergone various phases of clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in combination with other therapies like immune checkpoint inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of navoximod involves several chemical reactions that transform precursor compounds into the final product. While specific synthetic routes are proprietary, studies have detailed the use of liquid chromatography and mass spectrometry techniques for both synthesis and analytical purposes. For example, navoximod's plasma concentrations can be measured using a validated liquid chromatographic-tandem mass spectrometry method with a lower limit of quantitation of 1 ng/mL .

Molecular Structure Analysis

Structure and Data

Navoximod's molecular structure features a complex arrangement that allows for its selective inhibition of IDO1. The compound exhibits approximately 20-fold selectivity for IDO1 over tryptophan 2,3-dioxygenase, another enzyme involved in tryptophan metabolism . The structure-activity relationship studies indicate that specific functional groups within navoximod are critical for its binding affinity and inhibitory activity against IDO1.

Chemical Reactions Analysis

Reactions and Technical Details

Navoximod undergoes metabolic transformations that can be characterized by absorption, metabolism, and excretion studies. These studies reveal that navoximod is primarily metabolized in the liver, with various metabolites identified through liquid chromatography-mass spectrometry . The compound's interaction with liver microsomes indicates its potential pathways of biotransformation, which are essential for understanding its pharmacokinetics and safety profile.

Mechanism of Action

Process and Data

Navoximod exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan into kynurenine. This inhibition leads to increased levels of tryptophan and reduced levels of kynurenine in the plasma, which can enhance T cell proliferation and activity against tumors . By modulating this metabolic pathway, navoximod aims to restore anti-tumor immunity in patients with cancers that exploit this mechanism for immune evasion.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Navoximod is characterized by specific physical properties that influence its pharmacological profile. It is stable under various conditions, including multiple freeze-thaw cycles in plasma samples . The compound's solubility, stability at different temperatures, and other physicochemical properties are essential for formulating it into effective therapeutic regimens.

Applications

Scientific Uses

Chemical and Pharmacological Profile of Navoximod

Structural Characterization and Molecular Design

Tricyclic Imidazole-Based Scaffold and Stereochemical Configuration

Navoximod (GDC-0919, NLG-919) is a synthetic small-molecule inhibitor featuring a 5H-imidazo[5,1-a]isoindole core substituted with a fluoro group and an ethanolamine side chain. Its molecular formula is C₁₈H₂₁FN₂O₂, with a molecular weight of 316.37 g/mol [3] [10]. The compound possesses four chiral centers, adopting the stereochemical designation (αR,5S) for the imidazole-isoindole moiety and (1R,4r) for the trans-4-hydroxycyclohexyl group. This absolute configuration is critical for optimal binding to the IDO1 active site [7]. Key physicochemical properties include:

  • XLogP: 4.14 (indicating high lipophilicity)
  • Topological Polar Surface Area (TPSA): 38.05 Ų
  • Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors [3]

Table 1: Physicochemical Properties of Navoximod

PropertyValue
Molecular FormulaC₁₈H₂₁FN₂O₂
Molecular Weight316.37 g/mol
XLogP4.14
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area38.05 Ų
Rotatable Bonds3
Rule of 5 Violations0

Heme-Binding Interactions and IDO1 Active Site Dynamics

The crystal structure of human IDO1 bound to navoximod (PDB: 6O3I) reveals that the inhibitor occupies the heme-binding pocket without directly coordinating the iron atom [7]. Key binding interactions include:

  • Hydrophobic contacts: Between the fluoro-imidazo[5,1-a]isoindole ring and residues Phe-163, Phe-226, and Leu-234.
  • Hydrogen bonding: The cyclohexanol hydroxyl group forms H-bonds with Gly-262 backbone amide and Ser-167 side chain.
  • π-stacking: The tricyclic system stacks against the heme porphyrin ring [7].Notably, the stereochemistry of the hydroxyethyl group positions the trans-4-hydroxycyclohexyl moiety in a solvent-exposed region, minimizing steric clashes while optimizing hydrophilic interactions. This binding mode induces a conformational shift in the IDO1 active site, particularly displacing the flexible loop residues 250–260 [7].

Biochemical Selectivity and Target Specificity

Inhibition Kinetics: IDO1 vs. TDO Selectivity Ratios

Navoximod demonstrates high selectivity for IDO1 over related tryptophan-catabolizing enzymes. Biochemical assays report:

  • IDO1 Inhibition: Ki = 7 nM (enzyme assay), EC₅₀ = 75–95 nM (HeLa cell-based assay) [6] [10].
  • TDO Inhibition: >100-fold lower potency (IC₅₀ > 1 µM), confirming minimal cross-reactivity [6] [9].This selectivity arises from structural differences in the heme pockets: IDO1 possesses a shallower and more hydrophobic binding cavity compared to TDO, accommodating navoximod's tricyclic scaffold more efficiently [7] [9]. In cellular models, navoximod reverses IDO1-mediated T-cell suppression with an ED₅₀ of 80 nM in human dendritic cells and 120 nM in murine systems [6].

Table 2: Inhibition Kinetics of Navoximod

ParameterIDO1TDO
Ki (enzyme)7 nM>1,000 nM
EC₅₀/IC₅₀ (cellular)75–95 nM>1,000 nM
Selectivity Ratio>100:11:>100
Kyn Reduction (plasma)~50% (in vivo)Not observed

Competitive vs. Non-Competitive Inhibition Mechanisms

Navoximod functions as a non-competitive inhibitor with respect to the substrate tryptophan. Key mechanistic evidence includes:

  • Heme-Dependent Binding: Navoximod binds adjacent to the heme cofactor without competing for the tryptophan-binding site, as confirmed by crystallography [7].
  • Kinetic Studies: Lineweaver-Burk plots show unchanged Michaelis constant (Kₘ) but reduced maximal velocity (Vₘₐₓ), characteristic of non-competitive inhibition [5] [7].
  • Allosteric Modulation: Binding induces conformational changes in IDO1 that distort the catalytic pocket, reducing heme’s ability to activate oxygen for tryptophan oxidation [7].

This contrasts with competitive inhibitors like epacadostat, which directly occupy the tryptophan-binding site. Navoximod’s mechanism allows it to inhibit IDO1 even at high tryptophan concentrations, a potential advantage in tumor microenvironments with variable substrate levels [9]. The non-competitive nature also implies that efficacy cannot be overcome by increasing tryptophan concentration, unlike competitive inhibitors [5] [7].

Table 3: Comparison of IDO1 Inhibition Mechanisms

PropertyNavoximod (Non-competitive)Competitive Inhibitors
Binding SiteHme-adjacent pocketTryptophan-binding site
Substrate InterferenceIndependent of [Trp]Reversed by high [Trp]
Effect on KₘUnchangedIncreased
Effect on VₘₐₓDecreasedUnchanged
Heme InteractionIndirect distortionDirect competition

Pharmacological Implications of Molecular Design

The stereospecific arrangement of navoximod’s hydroxycyclohexyl group enhances solubility while maintaining membrane permeability, reflected in its cLogP (4.14) and TPSA (38.05 Ų) [3] [10]. Oral bioavailability exceeds 70% in preclinical models, attributed to balanced lipophilicity and moderate polar surface area [6]. Its non-competitive mechanism provides a kinetic advantage in tumor microenvironments where tryptophan concentrations fluctuate, as efficacy is substrate-concentration independent [7] [9]. Recent studies also suggest potential for navoximod-based PROTAC designs (Proteolysis Targeting Chimeras), leveraging its selective binding to degrade IDO1 enzymatically [9].

Properties

CAS Number

1402837-78-8

Product Name

Navoximod

IUPAC Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1

InChI Key

YGACXVRLDHEXKY-LHPNLFKDSA-N

SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Solubility

Soluble in DMSO

Synonyms

Navoximod; IDO-IN-7; IDOIN7; IDO IN 7; Navoximod Phosphate; NLG-1488; NLG 1488; NLG1488.

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.